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molecular formula C11H14N2O2 B1511094 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Cat. No. B1511094
M. Wt: 206.24 g/mol
InChI Key: TYEOMDHABVENDD-UHFFFAOYSA-N
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Patent
US09446130B2

Procedure details

To a solution methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (35.0 g) in MeOH (300 mL) was added a solution of LiOH.H2O (10.8 g, 0.26 mol) in H2O (200 mL) at 0° C. After stirring 18 h at rt the solvent was removed in vacuum. To the residue water (200 mL) was added and aqueous solution was acidified to pH=4-5 with 10% HCl. The precipitate was collected by filtration to give 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (25.0 g, 80% yield for 2 steps).
Quantity
35 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:12]3[CH2:11][CH:10]([C:13]([O:15]C)=[O:14])[CH2:9][CH2:8][C:7]=3[NH:6][N:5]=2)[CH2:3][CH2:2]1.O[Li].O>CO.O>[CH:1]1([C:4]2[C:12]3[CH2:11][CH:10]([C:13]([OH:15])=[O:14])[CH2:9][CH2:8][C:7]=3[NH:6][N:5]=2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C1(CC1)C1=NNC=2CCC(CC12)C(=O)OC
Name
LiOH.H2O
Quantity
10.8 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 18 h at rt the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuum
ADDITION
Type
ADDITION
Details
To the residue water (200 mL) was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C1=NNC=2CCC(CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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